4-(3-Bromo-2-methylpropyl)-1,3-thiazole
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Overview
Description
4-(3-Bromo-2-methylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo-substituted alkyl chain attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole typically involves the reaction of 2-methyl-3-bromopropylamine with a thioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-methylpropyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the alkyl chain can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation. These reactions are often performed at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines and other reduced forms of the compound.
Scientific Research Applications
4-(3-Bromo-2-methylpropyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom in the alkyl chain can participate in halogen bonding with biological macromolecules, influencing their structure and function. The thiazole ring can interact with enzymes and receptors, modulating their activity through various pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-2-methylpropyl)-1,4-thiazepane: Contains a seven-membered ring with similar substituents.
3-Bromo-2-methylpropene: A simpler compound with a similar bromo-substituted alkyl chain.
4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione: A structurally related compound with different substituents.
Uniqueness
4-(3-Bromo-2-methylpropyl)-1,3-thiazole is unique due to its specific combination of a thiazole ring and a bromo-substituted alkyl chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10BrNS |
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Molecular Weight |
220.13 g/mol |
IUPAC Name |
4-(3-bromo-2-methylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6(3-8)2-7-4-10-5-9-7/h4-6H,2-3H2,1H3 |
InChI Key |
KXLBZMPLEYXCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CSC=N1)CBr |
Origin of Product |
United States |
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